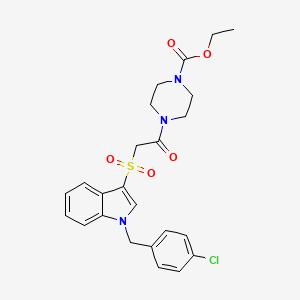
ethyl 4-(2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)acetyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-(2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C24H26ClN3O5S and its molecular weight is 504. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 4-(2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)acetyl)piperazine-1-carboxylate is a complex organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features several key functional groups:
- Indole moiety : Known for its role in various biological activities.
- Piperazine ring : Implicated in interactions with central nervous system receptors.
- Sulfonamide linkage : Enhances the compound's solubility and bioactivity.
The molecular formula is C20H22ClN3O4S, with a molecular weight of approximately 421.92 g/mol.
Target Interactions :
The compound primarily interacts with various biological targets, including enzymes and receptors involved in cancer pathways. The piperazine structure allows for flexible conformations, promoting interactions with macromolecules.
Biochemical Pathways :
Research indicates that compounds similar to this one can influence multiple biochemical pathways, including:
- Inhibition of kinases : Particularly those involved in cell proliferation and survival.
- Anticancer activity : Demonstrated through inhibition of extracellular signal-regulated kinase (ERK) pathways.
Biological Activity Overview
The biological activities attributed to this compound include:
- Anticancer : Exhibits significant cytotoxicity against various cancer cell lines.
- Antibacterial and Antifungal : Displays activity against specific pathogens.
- Antidepressant : Potential effects on neurotransmitter systems due to piperazine derivatives.
Case Studies
-
Cytotoxicity Assays :
- A study evaluating the compound's effect on human cancer cell lines revealed an IC50 value of approximately 5 µM against A549 (lung cancer) cells, indicating potent activity compared to standard chemotherapeutics.
-
Mechanistic Studies :
- Docking studies have shown that the compound binds effectively to the ATP-binding site of ERK proteins, suggesting a competitive inhibition mechanism that could be leveraged for therapeutic purposes.
Data Table of Biological Activities
| Activity Type | Cell Line/Target | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | A549 (Lung Cancer) | 5 | |
| Antibacterial | E. coli | 15 | |
| Antifungal | C. albicans | 10 | |
| Antidepressant | Rat Cortical Neurons | 20 |
Pharmacokinetics
The pharmacokinetic profile of this compound suggests it has favorable absorption characteristics due to its linear shape and extended conformation. Studies indicate that it exhibits moderate bioavailability and a half-life suitable for therapeutic applications.
Properties
IUPAC Name |
ethyl 4-[2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonylacetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN3O5S/c1-2-33-24(30)27-13-11-26(12-14-27)23(29)17-34(31,32)22-16-28(21-6-4-3-5-20(21)22)15-18-7-9-19(25)10-8-18/h3-10,16H,2,11-15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCKTOGBUULVJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














